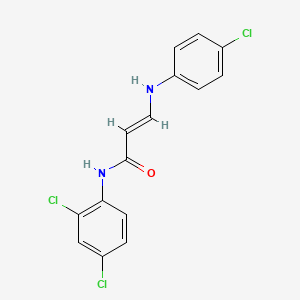![molecular formula C24H30ClFN4O4S2 B2520359 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216976-41-8](/img/structure/B2520359.png)
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzothiazolyl group and the diethylaminoethyl moiety are present in the compounds discussed within the papers. These structural components are often associated with various biological activities, including anticancer, antibacterial, and electrophysiological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of N-substituted benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and elemental analysis . These techniques help in confirming the presence of specific functional groups and the overall molecular framework. The presence of a benzothiazolyl group is a key feature in these compounds, which is likely to be present in the compound of interest as well.
Chemical Reactions Analysis
The benzamide derivatives discussed in the papers are involved in biological assays that suggest their interaction with biological targets. For example, some of the compounds exhibit electrophysiological activity by acting as class III agents, affecting cardiac Purkinje fibers . Others show inhibition of stearoyl-CoA desaturase-1, an enzyme involved in fatty acid metabolism , or exhibit antibacterial activity against various microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their functional groups. The presence of a fluorobenzo[d]thiazol group can confer certain electronic characteristics, potentially affecting the compound's reactivity and interaction with biological targets. The solubility, melting point, and stability of these compounds can be determined experimentally, but such data is not provided in the abstracts. However, the synthesis and characterization techniques mentioned suggest that these properties can be thoroughly investigated .
Aplicaciones Científicas De Investigación
Fluorescent Sensors Development
Benzimidazole and benzothiazole derivatives, including compounds similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been investigated for their potential as fluorescent sensors. For instance, benzimidazole/benzothiazole-based azomethines have shown significant solvatochromic behavior and large Stokes shifts, indicating their capability as sensitive and selective fluorescent sensors for metal ions like Al3+ and Zn2+. These findings highlight the potential of such compounds in analytical chemistry for detecting specific analytes in various environments (Suman et al., 2019).
Antimicrobial Activity
Some fluoro-substituted benzothiazole compounds, including structures akin to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These studies revealed that benzothiazoles possess a range of biodynamic properties, making them potent candidates for antimicrobial agents. The antimicrobial screening of such compounds indicates their potential in developing new therapeutic agents to combat microbial infections (Jagtap et al., 2010).
Gastrokinetic Activity
Benzamide derivatives, closely related to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been explored for their gastrokinetic activity. These studies involve evaluating the effects of such compounds on gastric emptying, indicating their potential use in treating gastrointestinal motility disorders. The research into benzamide derivatives has led to the identification of compounds with promising in vivo gastrokinetic activity, highlighting the therapeutic potential of such chemical structures in gastroenterology (Kato et al., 1992).
Anticancer Properties
The exploration of benzothiazole derivatives, similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, has extended into the field of oncology. Research has focused on synthesizing novel compounds and evaluating their anticancer properties against various cancer cell lines. These studies have shown that certain benzothiazole derivatives exhibit significant anticancer activity, suggesting their potential as leads in the development of new anticancer drugs (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-3-27(4-2)11-12-29(24-26-21-10-7-19(25)17-22(21)34-24)23(30)18-5-8-20(9-6-18)35(31,32)28-13-15-33-16-14-28;/h5-10,17H,3-4,11-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWSJWBDKKJLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

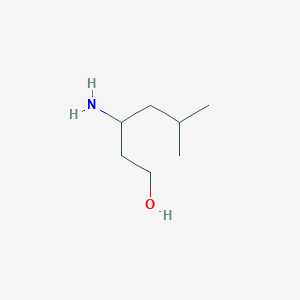

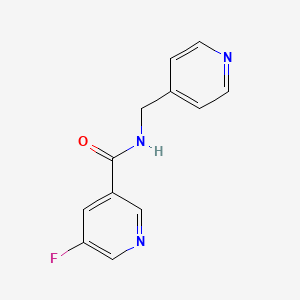
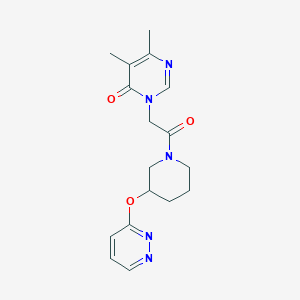

![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)


![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)
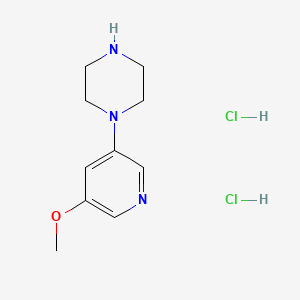
![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)
